Iron(II) bromide, tetrahydrofuran adduct; min. 98%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

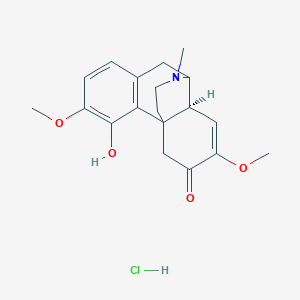

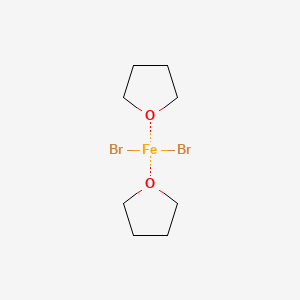

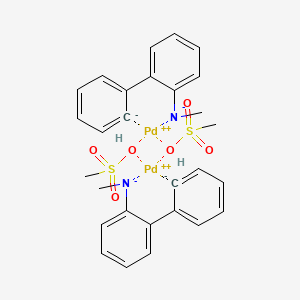

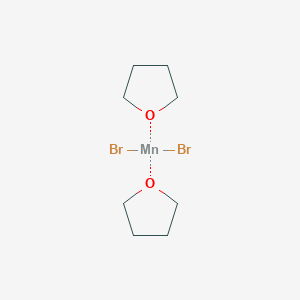

Iron(II) bromide, tetrahydrofuran adduct, also known as Iron(II) bromide, Bis(tetrahydrofuran), min. 98%, is an inorganic compound . It is a common precursor to other iron compounds . The compound is particularly interesting due to its distinctive properties and its wide-ranging applications in various industries .

Synthesis Analysis

Iron(II) bromide is typically synthesized in the laboratory setting by reacting Iron with Bromine . This exothermic reaction results in the formation of Iron(II) Bromide . While this is the most common method of synthesis, it’s important to note that the process must be carried out under specific conditions to ensure safety and efficiency due to the reactive nature of the elements involved .Molecular Structure Analysis

Like most metal halides, Iron(II) bromide adopts a polymeric structure consisting of isolated metal centers cross-linked with halides . It crystallizes with the CdI2 structure, featuring close-packed layers of bromide ions, between which are located Fe(II) ions in octahedral holes .Chemical Reactions Analysis

Iron(II) bromide reacts with two equivalents of tetraethylammonium bromide to give [(C2H5)4N]2FeBr4 . It also reacts with bromide and bromine to form the intensely colored, mixed-valence species [FeBr3Br9]^- .Physical And Chemical Properties Analysis

Iron(II) Bromide appears as a light yellow to orange crystalline solid at room temperature . It is highly soluble in water and has a molar mass of approximately 215.65 g/mol . This compound is known for its high melting point, around 638 degrees Celsius, and its boiling point is estimated to be 921 degrees Celsius .科学的研究の応用

Catalytic Transformations

Iron(II) bromide, often in combination with tetrahydrofuran (THF) adducts, has been utilized as a catalyst in various organic transformations. For instance, it catalyzes the transformation of ortho-substituted aryl azides into 2,3-disubstituted indoles through a tandem ethereal C-H bond amination [1,2]-shift reaction, highlighting its role in facilitating complex organic syntheses (Q. Nguyen, T. Nguyen, & T. Driver, 2013). Similarly, it has been employed in the intramolecular formation of N-O or N-N bonds from aryl azides, converting aryl and vinyl azides into benzisoxazoles, indazoles, or pyrazoles. This transformation showcases its versatility in creating various heterocyclic compounds, which are crucial in pharmaceuticals and materials science (B. Stokes, C. Vogel, L. K. Urnezis, M. Pan, & T. Driver, 2010).

Synthesis of Cyclic Carbonates

Iron(II) complexes, including those formed with THF, have been explored as catalysts for the environmentally friendly synthesis of cyclic carbonates from CO2 and epoxides. This reaction is of significant interest due to its potential in utilizing CO2, a greenhouse gas, as a raw material for chemical synthesis. The process operates under ambient temperature and low CO2 pressure, demonstrating the efficiency and practicality of iron(II) bromide complexes in catalysis (Fei Chen, Ning Liu, & B. Dai, 2017).

Mössbauer Spectroscopy Studies

Iron(II) bromide, when part of complex molecular structures such as bis(tetrahydrofuran)(protoporphyrinato IX)iron(II), has been studied using Mössbauer spectroscopy. This technique provides detailed insights into the electronic and structural characteristics of iron-containing compounds, crucial for understanding their reactivity and properties in various chemical contexts. Such studies contribute to the broader field of coordination chemistry and material science, offering potential applications in catalysis, magnetic materials, and sensors (O. K. Medhi & J. Silver, 1990).

Analytical Chemistry Applications

Iron(II) bromide is involved in analytical methods, such as the flow-injection determination of iron(II) and total iron in various samples. This application leverages its catalytic effect in chemiluminescence reactions, offering a sensitive method for iron quantification in environmental and biological samples. Such analytical applications underscore the utility of iron(II) bromide in environmental monitoring and research (Kumiko Saitoh, T. Hasebe, N. Teshima, M. Kurihara, & T. Kawashima, 1998).

作用機序

Safety and Hazards

Iron(II) bromide, tetrahydrofuran adduct, is classified as a skin irritant, may cause respiratory irritation, and causes eye irritation . It is recommended to handle under inert gas, avoid contact with air, and store in a well-ventilated place . In case of contact with skin or eyes, it is advised to rinse thoroughly with water .

将来の方向性

Iron(II) bromide, tetrahydrofuran adduct, has potential in various areas of science and industry, making it a topic of ongoing study and exploration . Combining THF and Mg(BH4)2 is beneficial to preventing weakly bound THF from coming free from the Mg2+ cation and reducing the concentration of any unwanted impurity in the hydrogen, and disrupting the stability of the crystalline phase .

特性

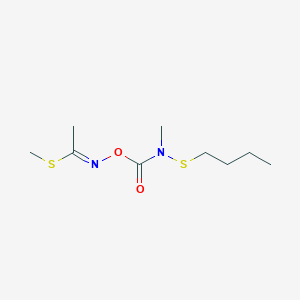

IUPAC Name |

dibromoiron;oxolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H8O.2BrH.Fe/c2*1-2-4-5-3-1;;;/h2*1-4H2;2*1H;/q;;;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBQQRZWZZRYMTQ-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC1.C1CCOC1.[Fe](Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Br2FeO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.86 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Acetyl-2-[2-methyl-1-[[(3-exo)-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct- 3-yl]imino]propyl]hydrazide](/img/structure/B6308393.png)

![N-(8-Hydroxy-2-phenyl-6-prop-2-ynyloxy-hexahydro-pyrano[3,2-d][1,3]dioxin-7-yl)-acetamide](/img/structure/B6308396.png)

![N-[(2-Methylpyrimidin-4-yl)methyl]propan-2-amine dihydrochloride propan-2-ol](/img/structure/B6308455.png)

![N-(2-Methyloctahydro-3aH-pyrrolo[3,4-c]pyridin-3a-yl)acetamide dihydrochloride](/img/structure/B6308470.png)